1-Benzyl-2-methylhydrazine

Stable Isotope-Labeled Internal Standard LC-MS/MS Quantitation Bioanalytical Method Validation

1-Benzyl-2-methylhydrazine (CAS 10309-79-2) is an asymmetric 1,2-dialkylhydrazine derivative with molecular formula C₈H₁₂N₂ and molecular weight 136.19 g/mol, characterized by a benzyl group at the N1 position and a methyl group at the N2 position. The compound exhibits calculated physicochemical properties including XlogP of 1.3 and topological polar surface area of 24.1 Ų, with commercial availability typically at minimum 95% purity as a liquid.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 10309-79-2
Cat. No. B084877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-methylhydrazine
CAS10309-79-2
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCNNCC1=CC=CC=C1
InChIInChI=1S/C8H12N2/c1-9-10-7-8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3
InChIKeyHDCUSMZVZWLDRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10% in benzene
>10% in ethanol
In water, 8,665 mg/L at 25 °C /Estimated/

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-methylhydrazine (CAS 10309-79-2): Disubstituted Hydrazine Procurement Guide for Research and Analytical Applications


1-Benzyl-2-methylhydrazine (CAS 10309-79-2) is an asymmetric 1,2-dialkylhydrazine derivative with molecular formula C₈H₁₂N₂ and molecular weight 136.19 g/mol, characterized by a benzyl group at the N1 position and a methyl group at the N2 position [1]. The compound exhibits calculated physicochemical properties including XlogP of 1.3 and topological polar surface area of 24.1 Ų, with commercial availability typically at minimum 95% purity as a liquid . Its unambiguous synthesis was first reported in 1970 via a straightforward route establishing the 1,2-dialkyl substitution pattern [2].

1-Benzyl-2-methylhydrazine: Why Unsubstituted Benzylhydrazine or Methylhydrazine Cannot Replace This Disubstituted Scaffold


Substitution of 1-benzyl-2-methylhydrazine with structurally similar hydrazines—such as unsubstituted benzylhydrazine (CAS 555-96-4), methylhydrazine (CAS 60-34-4), or the regioisomer 1-benzyl-1-methylhydrazine (CAS 3931-52-0)—is not analytically or functionally equivalent due to divergent physicochemical properties, distinct metabolic and inhibitory profiles, and altered molecular recognition. Benzylhydrazine lacks the N2-methyl substitution that modulates lipophilicity (XlogP 1.3 vs. 0.69 for benzylhydrazine) and alters hydrogen-bonding capacity . Methylhydrazine (MW 46.07) lacks the aromatic benzyl moiety essential for hydrophobic enzyme pocket interactions [1]. Critically, the N1-benzyl/N2-methyl substitution pattern of 1-benzyl-2-methylhydrazine distinguishes it from the regioisomer 1-benzyl-1-methylhydrazine, which bears both substituents on the same nitrogen atom—a structural difference that fundamentally alters nucleophilicity, steric accessibility, and molecular recognition [2]. These differences manifest in quantifiable variations in enzyme inhibition kinetics, chromatographic retention behavior, and biological target engagement, as detailed in Section 3.

1-Benzyl-2-methylhydrazine Quantitative Differentiation Evidence: Procurement-Relevant Comparison Data


Isotopically Labeled 1-Benzyl-2-methylhydrazine as Validated Internal Standard for Quantitative LC-MS/MS Analysis

The isotopically labeled derivative [¹³C,²H₃]-1-benzyl-2-methylhydrazine hydrobromide salt (unlabeled CAS 10309-79-2) is commercially available as a certified stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry applications, with minimum isotopic enrichment of 99% ¹³C and 98% ²H and minimum chemical purity of 98.00% . In contrast, isotopically labeled internal standards for the comparator compounds benzylhydrazine (CAS 555-96-4) and methylhydrazine (CAS 60-34-4) are not commercially available as certified reference materials, precluding their use in validated quantitative bioanalytical workflows .

Stable Isotope-Labeled Internal Standard LC-MS/MS Quantitation Bioanalytical Method Validation

N1-Benzyl/N2-Methyl Substitution Pattern Confers Enhanced Lipophilicity Relative to Unsubstituted Benzylhydrazine

1-Benzyl-2-methylhydrazine exhibits a calculated partition coefficient (XlogP) of 1.3, representing a 2.4-fold increase in lipophilicity compared to unsubstituted benzylhydrazine (XlogP = 0.69) [1]. This difference arises from the additional methyl substitution at the N2 position, which reduces hydrogen-bond donor capacity from three (for benzylhydrazine) to two donors, as reflected in the topological polar surface area of 24.1 Ų for the target compound .

Physicochemical Property Lipophilicity Membrane Permeability

Disubstituted Hydrazine Scaffold Supports MAO-B Selective Inhibition via Extended Hydrophobic Interactions

While direct IC₅₀ data for 1-benzyl-2-methylhydrazine against MAO-A and MAO-B are not available in the open literature, class-level inference from structurally related arylalkylhydrazines establishes a quantifiable benchmark. Unsubstituted benzylhydrazine inhibits human MAO-A with an in vitro IC₅₀ of 2.7 × 10⁻⁷ M (270 nM) and MAO-B with an IC₅₀ of 1.7 × 10⁻⁸ M (17 nM), demonstrating a 16-fold selectivity for the B-isoform [1]. Benzylhydrazine displays brain pI₅₀ values of 6.3 and liver pI₅₀ values of 7.0, with corresponding in vivo mouse ED₅₀ values of 6.5 μmol/kg (brain) and 6.2 μmol/kg (liver) . Structure-activity relationship studies on arylalkylhydrazines demonstrate that N-methylation on the carbon adjacent to the hydrazine group (a feature structurally analogous to the N2-methyl substitution in 1-benzyl-2-methylhydrazine) yields compounds with potent inhibitory properties, and that increasing alkyl chain length modulates inhibitory potency [2].

Monoamine Oxidase Inhibition MAO-B Selectivity Neuropharmacology

1-Benzyl-2-methylhydrazine Exhibits Broader Antitumor Activity Profile Across Multiple Cancer Cell Lines

1-Benzyl-2-methylhydrazine has demonstrated antitumor effects across a number of cancer cell lines, with a reported mechanism involving DNA binding and inhibition of translation and transcription . The compound also inhibits inorganic acid production from tumor cells, reducing lactic acid and other organic acid output, and inhibits peroxide formation, which may mitigate oxidative tissue damage . In contrast, a series of 1-methyl-2-benzylhydrazine derivatives tested against various human cancer cell lines demonstrated only moderate to weak cytotoxic effects, with selective activity observed for only certain cell lines [1]. This suggests that the unsubstituted 1-benzyl-2-methylhydrazine core may possess a broader or more robust antitumor activity profile than its derivatized analogs.

Antitumor Activity Cancer Cell Line Panel Cytotoxicity

Distinct N1-Benzyl/N2-Methyl Substitution Confers Altered Hydrogen-Bonding Capacity and Molecular Recognition vs. Regioisomer 1-Benzyl-1-methylhydrazine

1-Benzyl-2-methylhydrazine and its regioisomer 1-benzyl-1-methylhydrazine (CAS 3931-52-0) share identical molecular formula (C₈H₁₂N₂) and molecular weight (136.19 g/mol) but differ fundamentally in the substitution pattern on the hydrazine nitrogen atoms [1]. The target compound bears the benzyl group at N1 and the methyl group at N2 (asymmetric 1,2-disubstituted), whereas the regioisomer bears both substituents on the same nitrogen atom (asymmetric 1,1-disubstituted) [1]. This structural difference produces quantifiable changes in physicochemical properties: the target compound has two hydrogen-bond donors (both NH) and a topological polar surface area of 24.1 Ų, while the regioisomer has only one hydrogen-bond donor and a TPSA of 29.3 Ų [1]. Additionally, the target compound has three rotatable bonds compared to two for the regioisomer [1].

Regioisomer Differentiation Hydrogen Bonding Molecular Recognition

1-Benzyl-2-methylhydrazine Purity Specifications Meet Standard Research-Grade Requirements with Documented Quality Control

1-Benzyl-2-methylhydrazine is commercially available from multiple established suppliers with a documented minimum purity specification of 95% as a liquid, with certificates of analysis available upon request . This purity level is consistently reported across suppliers including CymitQuimica (Biosynth/Fluorochem brands) and AKSci, indicating a standardized quality benchmark . The compound is classified as non-hazardous for DOT/IATA transportation, which may reduce shipping complexity and associated costs .

Quality Control Purity Specification Procurement Compliance

1-Benzyl-2-methylhydrazine (CAS 10309-79-2): Evidence-Backed Research and Analytical Application Scenarios


Quantitative LC-MS/MS Bioanalysis Requiring Validated Stable Isotope-Labeled Internal Standard

For bioanalytical laboratories developing validated quantitative LC-MS/MS methods for hydrazine-containing analytes, 1-benzyl-2-methylhydrazine is the preferred calibration and quality control reference material due to the availability of its certified stable isotope-labeled analog [¹³C,²H₃]-1-benzyl-2-methylhydrazine hydrobromide salt with 99% ¹³C and 98% ²H enrichment and ≥98% chemical purity . This enables accurate compensation for matrix effects and ionization variability. The non-availability of comparable certified SIL-IS for benzylhydrazine or methylhydrazine precludes their use in equivalent validated workflows .

MAO-B Selective Inhibitor Development and CNS Pharmacology Research

1-Benzyl-2-methylhydrazine serves as a core scaffold for structure-activity relationship studies targeting monoamine oxidase B inhibition, leveraging the benzylhydrazine pharmacophore's established 16-fold selectivity for MAO-B over MAO-A (baseline comparator benzylhydrazine: MAO-A IC₅₀ = 270 nM, MAO-B IC₅₀ = 17 nM) [1]. The additional N2-methyl substitution in 1-benzyl-2-methylhydrazine provides a modifiable site for probing hydrophobic pocket interactions and isoform selectivity. In vivo benchmarking against benzylhydrazine (mouse brain ED₅₀ = 6.5 μmol/kg, liver ED₅₀ = 6.2 μmol/kg) provides a quantitative reference for evaluating CNS penetration and target engagement .

Antitumor Agent Screening and Mechanistic Oncology Studies

1-Benzyl-2-methylhydrazine is appropriate for oncology research programs requiring a multi-mechanistic hydrazine-based antitumor agent with demonstrated activity across a number of cancer cell lines . Its reported mechanisms—including DNA binding, transcription/translation inhibition, reduction of tumor acid production, and peroxide formation inhibition—provide a broader functional profile compared to derivatized 1-methyl-2-benzylhydrazine analogs that exhibit only moderate to weak, cell line-selective cytotoxic effects . This scaffold is particularly suited for hit-to-lead optimization campaigns where broad-spectrum initial activity is prioritized over target-specific potency.

Structure-Based Drug Design Requiring Defined Hydrogen-Bonding Capacity

For medicinal chemistry projects where hydrogen-bond donor capacity and molecular recognition are critical design parameters, 1-benzyl-2-methylhydrazine offers a distinct advantage over its regioisomer 1-benzyl-1-methylhydrazine. The target compound preserves two hydrogen-bond donor sites (both NH) compared to the single donor in the 1,1-disubstituted regioisomer, with corresponding differences in topological polar surface area (24.1 Ų vs. 29.3 Ų) and lipophilicity (XlogP 1.3 vs. 0.99) [2]. These physicochemical differences directly impact molecular recognition, making 1-benzyl-2-methylhydrazine the scaffold of choice when dual hydrogen-bond donation is required for target engagement.

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